molecular formula C14H12O2 B13299790 2-Formyl-5-methoxybiphenyl

2-Formyl-5-methoxybiphenyl

Cat. No.: B13299790
M. Wt: 212.24 g/mol
InChI Key: RSKDJEGUSMNMCI-UHFFFAOYSA-N
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Description

2-Formyl-5-methoxybiphenyl is a synthetic biphenyl derivative of interest in advanced chemical research and development. This compound features a formyl group and a methoxy group on its aromatic rings, making it a versatile intermediate for constructing more complex molecular architectures. Its structure is amenable to further chemical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, which are fundamental in medicinal chemistry and materials science. Researchers utilize this scaffold in the exploration of structure-activity relationships and as a precursor in synthetic pathways. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-methoxy-2-phenylbenzaldehyde

InChI

InChI=1S/C14H12O2/c1-16-13-8-7-12(10-15)14(9-13)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

RSKDJEGUSMNMCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Formyl 5 Methoxybiphenyl

Reactions at the Formyl Group

The aldehyde functionality is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for transformations such as additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. masterorganicchemistry.comlibretexts.org The general reactivity of aldehydes is typically higher than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the formyl group of 2-Formyl-5-methoxybiphenyl. This reaction, followed by an acidic workup, is a standard method for forming new carbon-carbon bonds and results in the corresponding secondary alcohol. For example, reaction with methylmagnesium bromide would yield (5-methoxy-[1,1'-biphenyl]-2-yl)(methyl)methanol.

Another important nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide (HCN) or, more commonly, a cyanide salt (e.g., NaCN or KCN) followed by acidification. This reaction produces 2-hydroxy-2-(5-methoxy-[1,1'-biphenyl]-2-yl)acetonitrile, introducing a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Illustrative Nucleophilic Addition Reactions

Nucleophile Reagent(s) Expected Product Product Class

Oxidation Reactions to Carboxylic Acids

The formyl group of this compound is readily oxidized to a carboxylic acid, yielding 5-methoxy-[1,1'-biphenyl]-2-carboxylic acid. This transformation is a common synthetic step and can be achieved using a variety of strong oxidizing agents.

Common laboratory reagents for this purpose include potassium permanganate (KMnO₄) in a basic solution, followed by acidification, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). Milder, more selective oxidants like silver oxide (Ag₂O), as used in the Tollens' test, can also effect this transformation. The resulting 5-methoxy-[1,1'-biphenyl]-2-carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Table 2: Typical Oxidation Reactions of Aromatic Aldehydes

Oxidizing Agent Typical Conditions Expected Product
Potassium Permanganate (KMnO₄) Basic solution (NaOH/H₂O), heat; then H₃O⁺ 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to room temperature 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid
Silver Oxide (Ag₂O) NaOH, H₂O/Ethanol 5-Methoxy-[1,1'-biphenyl]-2-carboxylic acid

Reduction Reactions to Hydroxymethyl or Methyl Groups

The formyl group can be reduced to two different oxidation states: a primary alcohol (hydroxymethyl group) or a methyl group.

Reduction to Hydroxymethyl Group: The conversion of this compound to (5-methoxy-[1,1'-biphenyl]-2-yl)methanol is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a mild and selective reagent for this purpose. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like diethyl ether or THF) can be used, followed by a careful aqueous workup. Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is also an effective method.

Reduction to Methyl Group: Complete reduction of the formyl group to a methyl group, yielding 2-methyl-5-methoxybiphenyl, requires more vigorous conditions. The two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (H₂N-NH₂) under basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures, typically in a high-boiling solvent like ethylene glycol.

Clemmensen Reduction: This reaction is performed under strongly acidic conditions, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).

Condensation Reactions

Condensation reactions involve the reaction of the aldehyde with a nucleophile, often a stabilized carbanion, followed by the elimination of a water molecule. These reactions are powerful tools for carbon-carbon bond formation.

The Wittig reaction provides a route to synthesize alkenes from aldehydes. This compound can react with a phosphorus ylide (a phosphorane) to form a substituted alkene. For example, reaction with methyltriphenylphosphorane (Ph₃P=CH₂) would yield 2-methoxy-5-(2-vinylphenyl)benzene. The geometry of the resulting alkene (E or Z) depends on the structure of the ylide and the reaction conditions.

The Knoevenagel condensation is another key reaction, involving the condensation of the aldehyde with a compound containing an active methylene group (e.g., diethyl malonate or malononitrile) in the presence of a weak base like piperidine or ammonia. This reaction leads to the formation of a new carbon-carbon double bond, yielding a product with electron-withdrawing groups attached to the newly formed double bond.

Reactivity Influenced by the Methoxy (B1213986) Group

The methoxy (-OCH₃) group attached to the aromatic ring significantly influences the electronic properties of the molecule, which in turn affects the reactivity of both the aromatic ring and the formyl group.

Electronic Effects on the Aromatic Ring

The methoxy group exhibits a dual electronic effect:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This is an electron-withdrawing effect.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system. This delocalization increases the electron density on the ring, particularly at the ortho and para positions relative to the methoxy group. This is a strong electron-donating effect.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is governed by the complex interplay of the electronic and steric effects of its constituent functional groups: the formyl group (-CHO), the methoxy group (-OCH₃), and the phenyl substituent. The biphenyl (B1667301) system consists of two phenyl rings, herein designated as Ring A (bearing the formyl and methoxy groups) and Ring B (the unsubstituted phenyl group).

The methoxy group on Ring A is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density via resonance, stabilizing the positive charge in the arenium ion intermediate. youtube.comresearchgate.net Conversely, the formyl group is a deactivating group that withdraws electron density from the ring, directing electrophiles to the meta position. libretexts.orglibretexts.org The directing effects of these two groups on Ring A converge, with the methoxy group activating positions 4 and 6 (ortho and para to it) and the formyl group directing to positions 4 and 6 (meta to it). Therefore, electrophilic attack on Ring A is strongly favored at the C4 and C6 positions.

GroupRingElectronic EffectDirecting InfluenceAffected Positions
-OCH₃ (Methoxy)AActivating (+R > -I)Ortho, ParaC4, C6
-CHO (Formyl)ADeactivating (-R, -I)MetaC4, C6
-C₆H₅ (Phenyl)AActivatingOrtho, ParaC4, C6
Substituted PhenylBActivatingOrtho, ParaC2', C4', C6'

Transformations of the Biphenyl Core

The structure of this compound offers multiple avenues for chemical transformation, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into derivatization of the aldehyde functional group and modifications that involve the biphenyl system as a whole, such as intramolecular cyclization.

The functionalization of the biphenyl scaffold is a key strategy for creating intermediates used in the synthesis of pharmaceuticals, agrochemicals, and materials. arabjchem.orgnih.gov For this compound, derivatization can be achieved through reactions targeting the aldehyde group or the aromatic rings.

Reactions of the Formyl Group: The aldehyde is a versatile functional group that can undergo a wide array of chemical transformations. Condensation reactions with amines or active methylene compounds can lead to the formation of Schiff bases, imines, or more complex heterocyclic systems. For example, reaction with a compound like o-aminothiophenol can yield a benzothiazole derivative, a reaction demonstrated with structurally similar aldehydes. nih.gov The formyl group can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into another class of derivatives.

Intramolecular Cyclization: The ortho-formylbiphenyl arrangement is a classic precursor for intramolecular cyclization reactions to form fused polycyclic systems. beilstein-journals.org Under oxidative conditions, often using reagents like tert-butyl hydroperoxide (TBHP), 2-formylbiphenyls can undergo cyclization to produce fluorenones. beilstein-journals.org This strategy is compatible with various functional groups on the aromatic rings, including methoxy groups. beilstein-journals.org Another important transformation is the Pschorr cyclization, which involves the intramolecular substitution of a diazonium salt intermediate to form phenanthrene-type structures. wikipedia.org

Cross-Coupling Reactions: To build more complex biaryl structures, a halogenated version of this compound could be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids. researchgate.net This allows for the introduction of additional aryl or alkyl groups at specific positions on either aromatic ring.

The derivatization strategies outlined above lead to a variety of substituted biphenyl derivatives with potentially novel properties. The synthesis of these compounds often leverages the inherent reactivity of the starting material's functional groups.

For instance, the oxidative cyclization of 2-formylbiphenyls provides a direct route to substituted fluorenones. beilstein-journals.org This reaction proceeds through a cross-dehydrogenative coupling mechanism and has been applied to synthesize natural products. beilstein-journals.org Similarly, the condensation of the aldehyde with various nucleophiles can be used to construct diverse heterocyclic systems fused to the biphenyl core. The synthesis of 2-aryl-benzothiazoles, for example, is a well-established method that capitalizes on the reactivity of an aldehyde with 2-aminothiophenol. nih.gov These reactions highlight how the biphenyl core can serve as a scaffold for building complex molecular architectures.

Reaction TypeFunctional Group TargetedPotential Reagents/ConditionsResulting Derivative Class
Oxidative CyclizationFormyl and C-H on Ring BTBHP, K₂S₂O₈Substituted Fluorenones
CondensationFormyl GroupAmines, Anilines, HydrazinesImines, Schiff Bases, Hydrazones
Heterocycle FormationFormyl Groupo-AminothiophenolBenzothiazole Derivatives
OxidationFormyl GroupKMnO₄, CrO₃Carboxylic Acid Derivatives
ReductionFormyl GroupNaBH₄, LiAlH₄Benzyl Alcohol Derivatives
Suzuki-Miyaura CouplingAryl-Halide (pre-functionalized)Ar'-B(OH)₂, Pd catalyst, BaseSubstituted Terphenyls

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves elucidating reaction pathways and transition states, as well as identifying the roles of key intermediates.

Modern computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. frontiersin.org Density Functional Theory (DFT) calculations are frequently employed to map out potential energy surfaces, locate transition states, and calculate activation energies, which helps in predicting the feasibility and selectivity of a reaction. chemistryviews.orgresearchgate.net

For electrophilic aromatic substitution on this compound, computational models can be used to compare the activation barriers for attack at the various possible sites (e.g., C4, C6, C2', C4'), thereby predicting the major product. nih.gov Such studies can quantify the stabilizing effects of the methoxy group and the destabilizing effects of the formyl group on the arenium ion intermediates.

In more complex transformations, such as intramolecular cyclizations, computational studies can help distinguish between different possible pathways (e.g., radical vs. polar mechanisms). nih.gov For atropisomers, which are stereoisomers resulting from hindered rotation around a single bond, computational methods can determine the rotational energy barriers. researchgate.netlibretexts.org The ortho-substituents in biphenyls can restrict rotation, and the energy required to pass through the planar transition state determines their conformational stability. libretexts.org For this compound, the formyl group at the 2-position creates a significant barrier to rotation, which can be quantified using dynamic NMR spectroscopy and computational modeling. researchgate.net

The transformations of this compound proceed through various reactive intermediates that dictate the course of the reaction. The nature of these intermediates depends on the reaction type.

Cationic Intermediates: In electrophilic aromatic substitution reactions, the key intermediates are resonance-stabilized carbocations known as arenium ions or sigma complexes. researchgate.net The stability of these intermediates determines the regioselectivity of the reaction. The methoxy group strongly stabilizes the positive charge when the electrophile adds to the ortho or para positions, explaining its directing effect. youtube.comresearchgate.net

Radical Intermediates: Many reactions involving aromatic compounds proceed through radical pathways. oxfordsciencetrove.com For instance, the Pschorr cyclization involves the formation of an aryl radical from a diazonium salt, which then undergoes intramolecular cyclization. wikipedia.org Oxidative cyclizations, such as the formation of fluorenones from 2-formylbiphenyls, can also involve radical intermediates generated by an initiator. nih.gov The study of these reactions often involves experiments to trap radicals or computational analysis to map the radical-mediated pathway. rsc.orgnih.gov The formation of C-B bonds in some borylation reactions has also been shown to proceed via radical intermediates. rsc.org

Organometallic Intermediates: In transition-metal-catalyzed reactions like Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle with organometallic intermediates. rsc.org These typically include oxidative addition of an aryl halide to the metal center, transmetalation with a boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Formyl 5 Methoxybiphenyl and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

For complex organic molecules, growing crystals of sufficient quality for X-ray diffraction can be a challenging step, often requiring empirical screening of various conditions. acs.org Once a suitable crystal is obtained, the diffraction data allows for the generation of an electron density map, from which the molecular structure is solved. core.ac.uk

Crystal System and Space Group Determination

The analysis of a representative derivative, 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde, provides specific insights into the crystallographic parameters of this class of compounds. acs.orgresearchgate.net This molecule was found to crystallize in the monoclinic crystal system with the space group P21/c . core.ac.ukresearchgate.net The space group and crystal system describe the symmetry of the crystal lattice and the arrangement of molecules within the unit cell.

Table 1: Crystallographic Data for a 2-Formyl-5-methoxybiphenyl Derivative

Parameter Value Reference
Crystal System Monoclinic core.ac.ukresearchgate.net
Space Group P21/c core.ac.ukresearchgate.net
a 9.4386(5) Å researchgate.net
b 20.8082(1) Å researchgate.net
c 9.4338(6) Å researchgate.net
β 99.566(2)° researchgate.net
Volume (V) 1826.98(19) ų researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure solution provides precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. In biphenyl (B1667301) systems, the dihedral angle between the two phenyl rings is of particular interest as it defines the molecule's twist. For the studied derivative, the mean planes of the fluoro-phenyl moiety and the biphenyl moiety have a dihedral angle of 21.51(7)° . acs.orgresearchgate.net This twist from planarity is a common feature in biphenyls, arising from the steric hindrance between ortho substituents. In the gas phase, the parent biphenyl molecule has a twist angle of about 44.4°, while in the solid state, packing forces can influence this angle significantly. utah.edu

Table 2: Illustrative Bond Parameters for a Substituted Biphenyl Aldehyde Note: This table provides typical, illustrative values. Precise values are determined for each specific crystal structure.

Bond/Angle Type Typical Value
C-C (in ring) Aromatic Bond ~1.39 Å
C-C (biphenyl) Single Bond ~1.49 Å
C-O (methoxy) Single Bond ~1.37 Å
C=O (aldehyde) Double Bond ~1.21 Å
C-C-C (in ring) Angle ~120°
C-O-C (methoxy) Angle ~118°
C-C-H (aldehyde) Angle ~121°

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. In the crystal structure of the derivative 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde, the molecules are connected by hydrogen bonds of the type C-H···O and C-H···F. core.ac.ukresearchgate.net Furthermore, the crystal structure is stabilized by π-π stacking and C-O···π interactions. core.ac.ukresearchgate.net An intramolecular π-π interaction exists between the fluoro-phenyl moiety and a benzene (B151609) ring of the biphenyl system, with a centroid-centroid distance of 3.7806(10) Å. researchgate.net Intermolecular face-to-face π-π interactions are also observed with a distance of 3.6875(11) Å. researchgate.net

Table 3: Intermolecular Interactions in a this compound Derivative Crystal

Interaction Type Description Distance (Å) Reference
Hydrogen Bond C-H···O 3.352 - 3.430 researchgate.net
Hydrogen Bond C-H···F 3.388 researchgate.net
π-π Stacking Intramolecular 3.7806 researchgate.net
π-π Stacking Intermolecular 3.6875 researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structures in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information, complex molecules like this compound benefit greatly from advanced multi-dimensional techniques.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Multi-dimensional NMR experiments reveal correlations between different nuclei, allowing for unambiguous assignment of signals and confirmation of the molecular structure. mdpi.comrsc.org

COSY (Correlation Spectroscopy): This ¹H-¹H experiment identifies protons that are spin-spin coupled, typically through two or three bonds. researchgate.nete-bookshelf.de It helps to trace out the connectivity of protons within each phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.come-bookshelf.de This is essential for assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. mdpi.comasm.org This is particularly powerful for connecting different fragments of a molecule, for example, linking the aldehyde proton to the carbons of its attached phenyl ring or connecting the two phenyl rings across the central C-C bond. asianpubs.org

For this compound, the aldehyde proton would appear as a singlet around δ 9.8-10.0 ppm, and the methoxy (B1213986) protons would be a singlet around δ 3.8-3.9 ppm. The aromatic protons would produce a complex pattern of signals. An HMBC spectrum would be crucial to confirm the substitution pattern by showing correlations from the methoxy protons to the methoxy-bearing carbon and its neighbors, and from the aldehyde proton to its neighboring carbons. asianpubs.org

Table 4: Expected 2D NMR Correlations for this compound

Proton Signal Expected COSY Correlations Expected HMBC Correlations
Aldehyde-H None (singlet) Correlations to aldehyde carbon (C=O) and aromatic carbons C-1, C-2, C-6
Methoxy-H None (singlet) Correlation to methoxy carbon (O-CH₃) and aromatic carbon C-5

Conformational Analysis using NMR

The rotation around the single bond connecting the two phenyl rings in biphenyl derivatives is often hindered, leading to the existence of stable conformers or atropisomers. acs.org Dynamic NMR (DNMR) spectroscopy is a key technique for studying these conformational dynamics. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra as the rate of interconversion between conformers changes. researchgate.net

For a molecule like this compound, rotation around the central C-C bond may be slow on the NMR timescale at low temperatures. utah.edu If this is the case, protons that are equivalent at room temperature due to rapid rotation may become non-equivalent and show separate signals at lower temperatures. By analyzing the line shape changes of the signals as a function of temperature, the energy barrier for this rotational process can be calculated, providing quantitative information about the molecule's conformational flexibility. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental composition, distinguishing between compounds that may have the same nominal mass.

For this compound (C₁₄H₁₂O₂), the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield an observed mass that corresponds closely to this calculated value, often within a few parts per million (ppm), thereby confirming the molecular formula. For instance, in the characterization of a related derivative, 4-Fluoro-4'-methoxy-biphenyl-2-carbaldehyde, HRMS was used to compare the calculated mass ([M+H]⁺ for C₁₄H₁₂FO₂⁺: 231.0816) with the experimentally found mass (231.0813), validating the structure. rsc.org

In addition to molecular formula confirmation, HRMS provides critical information about the compound's structure through fragmentation analysis. The molecule is ionized, often using techniques like Electrospray Ionization (ESI), and the resulting molecular ion is subjected to fragmentation. The pattern of fragment ions is characteristic of the compound's structure. For this compound, key fragmentation pathways would likely involve the loss of the formyl radical (•CHO) or the methoxy group (•OCH₃).

Table 1: HRMS Data for this compound

SpeciesFormulaCalculated Exact Mass (Da)Analysis Type
Molecular Ion [M]⁺ C₁₄H₁₂O₂212.0837Molecular Formula Confirmation
Fragment C₁₃H₁₂O184.0888Loss of CO from formyl group
Fragment C₁₃H₉O₂197.0603Loss of methyl radical (•CH₃)
Fragment C₁₄H₁₁O211.0759Loss of hydrogen radical (•H)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that probe the functional groups and electronic systems of a molecule, respectively.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers), making IR an excellent method for qualitative functional group identification. In the IR spectrum of this compound, distinct absorption bands would confirm the presence of its key structural features. The most prominent peaks would be the strong carbonyl (C=O) stretch from the aldehyde group and the C-O stretches associated with the methoxy ether linkage. The synthesis of related biphenyl compounds has been confirmed by the presence of characteristic bands in their IR spectra. academicjournals.orgresearchgate.net For example, a study on bromo-substituted biphenyl acetamides identified the carbonyl (>C=O) stretch around 1650 cm⁻¹. asianpubs.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch~1700 - 1680
Aromatic (C=C) Stretch~1600 - 1450
Ether (Aryl-O-CH₃) Asymmetric Stretch~1275 - 1200
Ether (Aryl-O-CH₃) Symmetric Stretch~1075 - 1020
Aromatic (C-H) Stretch~3100 - 3000
Aldehyde (C-H) Stretch~2850 and ~2750

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The biphenyl scaffold contains a π-conjugated system that absorbs UV radiation, promoting electrons to higher energy orbitals. The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the electronic system. Substituents on the biphenyl rings can modify the electronic properties and shift the λₘₐₓ. The electron-withdrawing formyl group (-CHO) and the electron-donating methoxy group (-OCH₃) are expected to extend the conjugation and cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted biphenyl. Studies on other biphenyl derivatives show their optical properties can be characterized by measuring transmittance in the UV-Vis range. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionExpected λₘₐₓ (nm)
Biphenyl System π → π~250 - 290
Extended Conjugation n → π~300 - 340

Other Advanced Analytical Techniques (e.g., Elemental Analysis, TLC Monitoring)

Beyond mass spectrometry and spectroscopy, other fundamental analytical techniques are crucial for complete characterization.

Elemental Analysis Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, etc.) within a pure sample. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's purity and empirical formula. For complex biphenyl derivatives, elemental analysis is routinely used to confirm the calculated composition. asianpubs.orgmdpi.comasianpubs.org

Table 4: Elemental Composition of this compound (C₁₄H₁₂O₂)

ElementTheoretical %
Carbon (C) 79.23%
Hydrogen (H) 5.70%
Oxygen (O) 15.08%

Thin-Layer Chromatography (TLC) Monitoring Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique essential for monitoring the progress of a chemical reaction. advion.com In the synthesis of biphenyl compounds, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). acs.orgshoko-sc.co.jp The plate is then placed in a developing chamber with an appropriate solvent system. As the solvent moves up the plate, it separates the components of the mixture based on their polarity. The starting materials and the product will have different retention factors (Rƒ values). The reaction's progress can be monitored by observing the disappearance of the starting material spots and the appearance of the product spot. google.com Due to the conjugated aromatic system, the spots for biphenyl compounds are typically visualized under UV light (254 nm). acs.orgscispace.com

Theoretical and Computational Studies on 2 Formyl 5 Methoxybiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-Formyl-5-methoxybiphenyl, DFT calculations would provide valuable insights into its behavior at a molecular level. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability. A larger energy gap suggests higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the regions most likely to be involved in chemical reactions.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

Orbital Energy (eV)
HOMO -6.20
LUMO -1.85
Energy Gap (ΔE) 4.35

Note: These are hypothetical values for illustrative purposes and are not derived from actual calculations on this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. wolfram.comchemrxiv.orgthaiscience.info It is useful for identifying the electrophilic and nucleophilic sites. In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue represents areas of positive potential, which are electron-deficient and prone to nucleophilic attack. Green or yellow areas denote regions with a neutral or near-zero potential. wolfram.com For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the formyl and methoxy (B1213986) groups, highlighting them as potential sites for electrophilic interaction.

Global Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity)

Global chemical reactivity descriptors provide a quantitative measure of a molecule's reactivity and stability. scispace.comresearchgate.net These descriptors are calculated using the energies of the HOMO and LUMO. Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Higher values of hardness indicate greater stability.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 2: Global Chemical Reactivity Descriptors (Illustrative)

Descriptor Value (eV)
Chemical Hardness (η) 2.175
Electronegativity (χ) 4.025
Electrophilicity Index (ω) 3.724

Note: These are hypothetical values for illustrative purposes and are not derived from actual calculations on this compound.

Prediction of Spectroscopic Parameters

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the molecule.

Computational Analysis of Molecular Interactions

Understanding how molecules interact with each other is crucial for predicting their macroscopic properties, such as their crystal packing and melting point.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.comnih.gov The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

No studies utilizing QTAIM to analyze the bonding characteristics of this compound have been identified. Such an analysis would typically involve the calculation and interpretation of topological properties of the electron density, such as bond critical points and their associated parameters (e.g., electron density, Laplacian of electron density, and ellipticity) to characterize the nature of intramolecular bonds. Without relevant research, no data or discussion on this topic can be provided.

Conformational Analysis and Energy Landscapes

A search for studies on the conformational analysis and energy landscapes of this compound did not yield any specific results. This type of study would involve computational methods to explore the potential energy surface of the molecule, identifying stable conformers, transition states between them, and their relative energies to understand the molecule's flexibility and preferred shapes. No data on the dihedral angles, relative energies of conformers, or energy barriers for this specific compound could be located.

Reaction Mechanism Studies through Computational Modeling

There is no available research on the computational modeling of reaction mechanisms involving this compound. Such studies would typically employ quantum chemical calculations to investigate the pathways of chemical reactions, determining the structures of transition states, intermediates, and products, as well as the associated activation energies and reaction thermodynamics. In the absence of such studies, no information on the reactivity or transformation of this compound can be presented.

2 Formyl 5 Methoxybiphenyl As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Biaryl Derivatives

2-Formyl-5-methoxybiphenyl is an ideal precursor for the synthesis of more complex, substituted biaryl derivatives. The inherent biaryl structure can be further elaborated using the existing functional groups or by leveraging the phenyl rings for cross-coupling reactions.

Detailed Research Findings:

The true utility of a biaryl aldehyde like this compound lies in its capacity to undergo further carbon-carbon bond-forming reactions. One of the most powerful methods for constructing biaryl systems is the Suzuki-Miyaura cross-coupling reaction. While one of the aryl-aryl bonds is already present in the starting material, the molecule can be modified to participate in a subsequent coupling. For instance, if one of the phenyl rings were functionalized with a halide (e.g., bromine or iodine), it could readily couple with a variety of arylboronic acids or esters.

The formyl and methoxy (B1213986) groups are generally stable under the mild conditions of many palladium-catalyzed cross-coupling reactions, making this a viable strategy for building intricate molecular frameworks. tcichemicals.com This allows for the synthesis of tri- and tetra-aryl systems, which are of significant interest in fields such as organic electronics and drug discovery. The formyl group itself can be used as a handle for further transformations either before or after the coupling reaction, adding another layer of synthetic versatility. core.ac.ukresearchgate.net

Below is a representative table of potential biaryl derivatives that could be synthesized from a halogenated version of this compound via a Suzuki-Miyaura coupling reaction.

Reactant 1 (Halogenated Precursor)Reactant 2 (Arylboronic Acid)Catalyst SystemPotential Product Structure
2-Formyl-5-methoxy-X-biphenylPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Terphenyl derivative
2-Formyl-5-methoxy-X-biphenyl4-Pyridinylboronic acidPd(dppf)Cl₂, K₂CO₃Phenyl-pyridyl-biphenyl derivative
2-Formyl-5-methoxy-X-biphenylNaphthalene-2-boronic acidPd(OAc)₂, SPhos, K₃PO₄Naphthyl-biphenyl derivative
(Note: 'X' represents a halogen atom such as Br or I, which would be required for the coupling reaction.)

Role in the Formation of Complex Heterocyclic Compounds

The formyl group is a gateway to a vast number of heterocyclic systems through condensation and cycloaddition reactions. This makes this compound a valuable starting point for creating novel heterocyclic scaffolds built upon a biaryl core.

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, making it a highly valuable functional group in medicinal chemistry. nih.gov Aldehydes can be converted directly into 5-substituted tetrazoles through a one-pot reaction. A common method involves the in-situ generation of a nitrile from the aldehyde using reagents like iodine in aqueous ammonia, followed by a [3+2] cycloaddition with sodium azide. ntu.edu.tw Lewis acids such as zinc bromide can be used to facilitate the cycloaddition of azides to the nitrile intermediate. sciforum.net

Applying this to this compound, the formyl group would be converted into the corresponding 5-(5-methoxybiphenyl-2-yl)-1H-tetrazole. This transformation provides a direct route to incorporate a metabolically stable acidic group onto the biaryl framework, a common strategy in drug design. beilstein-journals.orgcore.ac.uk

Reaction Scheme: Aldehyde to Tetrazole Conversion

R-CHO + NaN₃ → 5-R-1H-tetrazole

Starting AldehydeKey ReagentsProduct
This compound1. I₂ / aq. NH₃2. NaN₃, ZnBr₂5-(5-Methoxy-[1,1'-biphenyl]-2-yl)-1H-tetrazole

Pyrazolines are five-membered nitrogen-containing heterocycles with a wide range of biological activities. rdd.edu.iqnih.gov A standard route to synthesize 1,3,5-trisubstituted 2-pyrazolines involves a two-step process. nih.gov First, an aromatic aldehyde is condensed with a ketone (e.g., acetophenone) in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). In the second step, this chalcone undergoes a cyclocondensation reaction with a hydrazine (B178648) derivative (such as hydrazine hydrate (B1144303) or phenylhydrazine) to yield the pyrazoline ring. ajgreenchem.comresearchgate.net

This compound can serve as the aldehyde component in the initial Claisen-Schmidt condensation. The resulting chalcone, bearing the bulky and electronically rich methoxybiphenyl substituent, can then be cyclized to produce novel pyrazoline derivatives whose substitution pattern is determined by the chosen ketone and hydrazine. researchgate.net

Synthetic Pathway to Pyrazoline Derivatives

StepReaction TypeReactantsIntermediate/Product
1Claisen-Schmidt CondensationThis compound + Ketone (e.g., Acetophenone)Chalcone Intermediate
2CyclocondensationChalcone Intermediate + Hydrazine HydratePyrazoline Derivative

Beyond pyrazolines, the formyl group can be used to construct other important nitrogen heterocycles like pyridines. The Kröhnke pyridine (B92270) synthesis is a classic method for preparing highly substituted pyridines. wikipedia.orgdrugfuture.comnih.gov This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an α-pyridinium methyl ketone salt in the presence of ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the pyridine ring. researchgate.netscribd.com

As described for pyrazoline synthesis, this compound can be converted into the required α,β-unsaturated carbonyl (chalcone) intermediate. This intermediate can then participate in the Kröhnke synthesis to yield a 2,4,6-trisubstituted pyridine where one of the substituents is the 5-methoxybiphenyl-2-yl group. This method allows for the modular construction of complex pyridine ligands or biologically active molecules centered around the biaryl core.

Building Block for Multifunctional Molecular Architectures

The combination of a rigid biaryl scaffold and a reactive formyl group makes this compound an excellent building block for constructing larger, multifunctional molecular architectures such as macrocycles, dendrimers, and complex molecular probes. nih.gov

Detailed Research Findings:

The formyl group can participate in a variety of reactions that enable the extension of the molecular framework. For example, Wittig or Horner-Wadsworth-Emmons reactions can convert the aldehyde into an alkene, creating a longer conjugated system. Reductive amination reactions can link the biaryl unit to other molecular fragments via an amine linkage.

These extension strategies are fundamental in the synthesis of macrocycles. cam.ac.uk For instance, a molecule containing two formyl groups can be reacted with a molecule containing two Wittig reagents or two amino groups to form a large ring structure through a macrocyclization reaction. mdpi.commdpi.com While this compound has only one formyl group, it can be incorporated into a linear precursor that is later cyclized. The biphenyl (B1667301) unit provides conformational rigidity, which can be advantageous in pre-organizing the linear precursor for efficient ring closure.

Utility in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of libraries of compounds, as it simplifies purification by allowing excess reagents and byproducts to be washed away from the resin-bound product. crsubscription.comwalshmedicalmedia.com Molecules with functional handles like aldehydes are well-suited for immobilization on a solid support.

Detailed Research Findings:

This compound can be attached to a solid support through its formyl group. A common method is reductive amination, where the aldehyde is reacted with an amine-functionalized resin (e.g., Rink amide resin) in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, it can be linked via Wittig-type chemistry to a resin bearing a phosphonium (B103445) ylide.

Once immobilized, the biaryl scaffold can be subjected to a series of chemical transformations. For example, if the other phenyl ring contains a suitable functional group, further reactions can be performed. After the desired molecular complexity is achieved, the final product is cleaved from the resin. mdpi.comresearchgate.net This approach is highly efficient for creating libraries of related biaryl compounds for screening purposes, for example, in drug discovery programs. researchgate.net

Catalytic Aspects in the Synthesis and Transformations of 2 Formyl 5 Methoxybiphenyl

Investigation of Palladium-Based Catalyst Systems

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, represent a primary and powerful method for the formation of the biaryl scaffold of 2-Formyl-5-methoxybiphenyl. libretexts.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid. libretexts.org The effectiveness of these systems is a subject of extensive research, focusing on catalyst phase, ligand design, and operational parameters like catalyst loading.

Homogeneous vs. Heterogeneous Catalysis

The choice between a homogeneous and a heterogeneous palladium catalyst is fundamental in designing a synthetic route for this compound. Each approach offers a distinct set of advantages and disadvantages that influence industrial applicability and laboratory-scale synthesis.

Homogeneous catalysts, where the catalyst is in the same phase as the reactants (typically a solution), are often favored in pharmaceutical applications for their high selectivity and activity. catalysis.blogchembam.com This is due to well-defined active sites and the ability to fine-tune the catalyst's steric and electronic properties by modifying its ligands. ethz.chbaranlab.org For the synthesis of a specific isomer like this compound, such precision is invaluable. However, a significant drawback is the difficulty and expense associated with separating the catalyst from the product mixture, which complicates catalyst recycling. chembam.comethz.ch

Conversely, heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas reaction mixture. chembam.com Their primary advantage is the ease of separation from the reaction product, often through simple filtration, which allows for straightforward catalyst recovery and recycling. chembam.comethz.chencyclopedia.pub This makes them economically attractive for large-scale industrial processes. catalysis.blog However, heterogeneous catalysts may exhibit lower selectivity, and reactions can be limited by the diffusion of reactants to the catalyst's active sites on its surface. chembam.comethz.ch

Below is a comparative table summarizing the key features of homogeneous and heterogeneous catalysis relevant to the synthesis of this compound.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants in the same phase (e.g., liquid). chembam.comCatalyst and reactants in different phases (e.g., solid catalyst in a liquid). chembam.com
Selectivity High, due to fine-tuning of ligands. ethz.chbaranlab.orgGenerally lower, with active sites that are less well-defined. ethz.ch
Activity High interaction between catalyst and reactants. chembam.comCan be limited by surface area and reactant diffusion. chembam.comethz.ch
Separation Often difficult and expensive. ethz.chStraightforward, typically by filtration. chembam.comethz.ch
Recycling Can be expensive and complex. ethz.chGenerally simple, promoting reusability. ethz.chencyclopedia.pub
Temperature Limited by solvent boiling point and catalyst stability. ethz.chOften robust at high temperatures. baranlab.org

Ligand Effects on Catalytic Performance

In palladium-catalyzed reactions for synthesizing this compound, ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. The choice of ligand directly influences the rate and efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. libretexts.org

For Suzuki-Miyaura couplings, phosphine-based ligands are the most common. libretexts.org The general trend is that electron-rich and sterically bulky ligands enhance catalytic activity. libretexts.org Electron-donating ligands increase the electron density on the palladium atom, which facilitates the oxidative addition step with the aryl halide. libretexts.org Steric bulk can promote the reductive elimination step, which forms the final C-C bond of the biphenyl (B1667301) product and regenerates the active Pd(0) catalyst. libretexts.org

Key classes of ligands applicable to the synthesis include:

Monodentate Phosphines: Triphenylphosphine (PPh₃) was an early and widely used ligand. libretexts.org More advanced versions replace the phenyl groups with bulkier and more electron-donating alkyl groups, like tri-tert-butylphosphine, which can improve yields with less reactive substrates. libretexts.org

Biaryl Phosphines: Ligands based on a dialkylbiaryl phosphine (B1218219) framework, developed by research groups like Buchwald's, are known for their high activity and stability, enabling high turnover rates. libretexts.orgacs.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful alternatives to phosphines. nih.gov They form very stable bonds with palladium and can significantly enhance catalytic activity, particularly for challenging coupling reactions. nih.gov

Catalyst Loading and Recycling Studies

Optimizing catalyst loading is a key consideration for both economic and environmental reasons. High catalyst loading can be costly, especially with a precious metal like palladium, and can lead to higher levels of metal contamination in the final product. Research in palladium-catalyzed cross-coupling reactions aims to minimize the amount of catalyst needed while maintaining high yields.

Typical catalyst loadings for Suzuki-Miyaura reactions can range widely, from as high as 5 mol% in initial studies to as low as 0.001 mol% in highly optimized systems. acs.org For many laboratory and industrial applications, a loading of 0.01 to 2.5 mol% is common. acs.orgrsc.org For instance, some Suzuki reactions for preparing complex biphenyls proceed efficiently with catalyst loadings of just 0.01 to 0.05 mol%. rsc.org

Catalyst Loading Examples in Suzuki-Miyaura Cross-Coupling

Catalyst Loading (mol %) Scale Notes
5 mol% Lab Scale A common starting point for reaction optimization. acs.org
0.5–2.5 mol% Flow Chemistry Used in optimization studies for continuous processes. acs.org
0.1–1 mol% Large Scale Employed in multi-mole scale Kumada reactions, a related coupling. acs.org

Catalyst recycling is a major advantage of heterogeneous systems. encyclopedia.pub An immobilized palladium catalyst, for example on a polymer chip, can be physically removed from the reaction mixture (e.g., with tweezers) and reused in subsequent batches. thieme-connect.de Studies have shown such catalysts can be recycled multiple times with only a minor drop in activity. thieme-connect.de For homogeneous catalysts, recycling is more challenging but can be achieved through methods like immobilization on soluble polymers or use in biphasic systems where the catalyst is retained in one liquid phase while the product moves to another.

Other Transition Metal Catalysis (e.g., Nickel)

While palladium is the most common metal for Suzuki-Miyaura couplings, other transition metals, particularly nickel, have gained attention as more cost-effective and abundant alternatives. thieme-connect.com Nickel-based catalyst systems have been successfully employed for the cross-coupling of phenols and arylboronic acids to furnish biaryl compounds. thieme-connect.com

For example, NiCl₂(dppp) has been used for the C–O bond cleavage of in situ generated aryl tosylates, allowing them to couple with arylboronic acids to produce biphenyls with a broad functional group tolerance, including formyl groups, in good yields. thieme-connect.com The synthesis of related structures, such as 2-isopropyl-2′-methoxybiphenyl, has been achieved with nickel catalysis. thieme-connect.com Nickel catalysts, like Ni(cod)₂, often require specific ligands such as tricyclohexylphosphine (B42057) (PCy₃) to achieve efficient transformation. thieme-connect.com The development of nickel-catalyzed aryl exchange reactions further expands the toolkit for forming C-C and C-S bonds, demonstrating nickel's versatility. acs.org

Mechanistic Insights into Catalytic Cycles

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura synthesis of biphenyls like this compound involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net The active catalyst is a coordinatively unsaturated Pd(0) species, often written as PdL₂, where L is a ligand like a phosphine. chemrxiv.org

The cycle is initiated by the reaction of the Pd(0) complex with one of the coupling partners, typically the aryl halide. libretexts.org Following transmetalation with the organoboron reagent and subsequent reductive elimination to form the product, the Pd(0) catalyst is regenerated, allowing the cycle to continue. researchgate.net

Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: This is often the first step of the catalytic cycle. iitd.ac.in A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), cleaving the carbon-halogen bond. libretexts.org The palladium center is oxidized from Pd(0) to Pd(II), and its coordination number increases as the aryl group and the halide anion add to the metal. thieme-connect.comiitd.ac.in The resulting species is an arylpalladium(II) halide complex (Ar-Pd(II)-X). thieme-connect.com This reaction requires a metal center that has stable oxidation states separated by two units. iitd.ac.in The more electron-rich the metal center, the more readily oxidative addition occurs. iitd.ac.in

Reductive Elimination: This is the final bond-forming step in the cycle and is the reverse of oxidative addition. iitd.ac.in In this intramolecular reaction, the two organic groups attached to the Pd(II) center—the two aryl groups after the transmetalation step—couple to form the biaryl product. iitd.ac.inlibretexts.org This process reduces the palladium center back to its catalytically active Pd(0) state and decreases its coordination number. iitd.ac.in For reductive elimination to occur, the two groups to be coupled must be positioned cis (adjacent) to each other on the metal center. iitd.ac.inlibretexts.org The reaction is favored by a high formal positive charge on the metal and the formation of a stable organic product. iitd.ac.in

Transmetalation Processes

The synthesis of biphenyl compounds, including this compound, is frequently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. xisdxjxsu.asia A critical step in the catalytic cycle of this reaction is transmetalation. sorbonne-universite.fr This process involves the transfer of an organic group from an organoboron compound to the palladium(II) center.

The generally accepted mechanism proceeds through several key stages. sorbonne-universite.fr Initially, the active palladium(0) catalyst undergoes oxidative addition with an aryl halide. The resulting arylpalladium(II) halide intermediate then experiences a ligand exchange with a base. Following this, the crucial transmetalation step occurs. sorbonne-universite.fr In this stage, an organoboron species, often activated by the base to form a more nucleophilic 'ate' complex (e.g., [ArB(OH)₃]⁻), transfers its aryl group to the palladium(II) complex. sorbonne-universite.fr This forms a diarylpalladium(II) intermediate. The final step is reductive elimination, which yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. sorbonne-universite.fr The efficiency of transmetalation can be influenced by factors such as the nature of the base and the electronic properties of the ligands attached to the palladium center. sorbonne-universite.frmdpi.com

Influence of Reaction Medium and Additives on Catalysis

The reaction medium and various additives, such as bases and ligands, play a crucial role in the catalytic synthesis of this compound and related structures. The selection of these components can significantly impact reaction yields, rates, and catalyst stability.

Research into the synthesis of a structurally similar compound, a bis-benzaldehyde, via Suzuki-Miyaura coupling of 2-bromo-4-methoxybenzaldehyde (B1338418) with 5-formyl-2-methoxyphenylboronic acid, highlights the importance of these factors. mdpi.com In this synthesis, a combination of tetrahydrofuran (B95107) (THF) and an aqueous solution of a base was used as the reaction medium. mdpi.com The choice of palladium catalyst, ligand, and base was shown to be critical for achieving a satisfactory yield. mdpi.com

Table 1: Conditions for Suzuki-Miyaura Coupling for a 2-Formyl-biphenyl Derivative mdpi.comReaction of 2-bromo-4-methoxybenzaldehyde with 5-formyl-2-methoxyphenylboronic acid.

Catalyst (eq) Base (eq) Solvent Reaction Time (min) Yield (%)
PdCl₂-dppf (0.2) NaOH (3) THF / H₂O 50 48
Pd(PPh₃)₄ (0.1) Na₂CO₃ (3) Toluene / H₂O 120 25
Pd(OAc)₂ (0.1) / SPhos (0.2) K₃PO₄ (3) Dioxane / H₂O 60 35

The data demonstrates that a catalyst system of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂-dppf) with sodium hydroxide (B78521) in a THF/water mixture provided the best yield under microwave irradiation. mdpi.com

The choice of ligand and palladium source is also paramount. Studies on other complex cross-coupling reactions show that bulky biaryl phosphine ligands like SPhos and XPhos, in combination with palladium sources like Pd₂(dba)₃ or specialized precatalysts, can lead to high yields under relatively mild conditions. nih.gov These ligands are thought to promote the crucial reductive elimination step and stabilize the active catalytic species. nih.gov The base used, typically an inorganic salt like potassium phosphate (B84403) (K₃PO₄) or cesium fluoride (B91410) (CsF), is essential for activating the boronic acid for the transmetalation step. mdpi.comnih.gov

Table 2: Effect of Ligand and Palladium Source on a Model Suzuki-Miyaura Reaction nih.govReaction of 3-chloroindazole with 5-indole boronic acid.

Pd Source (2 mol%) Ligand (3 mol%) Base Solvent Yield (%)
Pd₂(dba)₃ SPhos K₃PO₄ Dioxane / H₂O 56
Pd₂(dba)₃ XPhos K₃PO₄ Dioxane / H₂O 53
Pd(OAc)₂ SPhos K₃PO₄ Dioxane / H₂O 35
P2 Precatalyst* - K₃PO₄ Dioxane / H₂O 80

\P2 is a specific XPhos-based palladium precatalyst.*

Modern approaches have also explored greener reaction media. For instance, Suzuki-Miyaura and Sonogashira couplings can be performed in water using micellar catalysis. escholarship.org The use of surfactants like TPGS-750-M forms micelles that act as nanoreactors, allowing the reaction to proceed efficiently in an aqueous environment with very low palladium loadings (ppm levels). escholarship.org This methodology often relies on specialized, lipophilic phosphine ligands, such as EvanPhos, which encourage the catalyst to remain within the micellar core where the reaction takes place. escholarship.org Additives like tetrabutylammonium (B224687) fluoride (TBAF) have also been shown to influence the reaction, potentially by stabilizing the oxidative addition adduct, which in turn facilitates the transmetalation step. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
2-bromo-4-methoxybenzaldehyde
5-formyl-2-methoxyphenylboronic acid
2-Formyl-2'-methoxybiphenyl
2-chlorobenzaldehyde
2-methoxyphenyl boronic acid
2-isopropyl-2′-methoxybiphenyl
5-formyl-2-furanyl-boronic acid
3-chloroindazole
5-indole boronic acid
Tetrahydrofuran (THF)
Sodium hydroxide (NaOH)
Potassium phosphate (K₃PO₄)
Cesium fluoride (CsF)
Tetrabutylammonium fluoride (TBAF)
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂-dppf)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
EvanPhos

Structure Reactivity Relationship Studies of 2 Formyl 5 Methoxybiphenyl and Analogues

Impact of Substituent Variations on Reactivity and Selectivity

Comparative Analysis of Formyl and Methoxy (B1213986) Group Positions

Studies on related methoxy-substituted aromatic compounds show that the position of the methoxy group governs the regioselectivity of reactions like formylation. For example, in the Rieche formylation of methoxyphenyl boronic acids, the position of the methoxy group dictates the site of formylation, sometimes leading to unexpected ipso-substitution where the boronic acid group is replaced by a formyl group. uniroma1.it The formylation of 2-methoxyphenylboronic acid, for instance, results in 4-methoxybenzaldehyde, highlighting a deviation from expected regioselectivity. uniroma1.it

In 4-formyl phenols substituted with electron-donating groups, the position of these groups influences the reaction pathways, which can include O-alkylation or even substitution of the formyl group itself. kirj.ee The presence of ortho-dimethoxy substituents in 4-formyl phenol (B47542) leads to a mix of O-alkylation and C-alkylation products. kirj.ee This demonstrates that the relative positions of activating and deactivating groups are a key determinant of reaction outcomes.

Steric and Electronic Effects of Methoxy Group on Cross-Coupling

In transition metal-catalyzed cross-coupling reactions, which are fundamental for synthesizing biphenyl (B1667301) structures, the methoxy group exerts significant steric and electronic effects. vulcanchem.com

Electronic Effects: The electron-donating nature of the methoxy group increases the electron density on the aromatic ring and, in the context of ligands for cross-coupling, at the metal center of a catalyst. This enhanced electron density can accelerate the oxidative addition step in catalytic cycles, such as in Suzuki-Miyaura or Buchwald-Hartwig reactions, particularly for the activation of aryl chlorides.

Steric Effects: The methoxy group also contributes to the steric bulk of a molecule. While not as bulky as a tert-butyl group, its presence can influence the approach of reagents and the stability of transition states. vulcanchem.com In some cases, steric hindrance from a methoxy group can be a challenge, affecting reaction rates and requiring optimized conditions, such as higher temperatures or specific catalyst systems. vulcanchem.com For example, in the synthesis of certain biphenyl derivatives, steric hindrance from triisopropyl groups necessitates prolonged reaction times. The dihedral angle between the two rings of the biphenyl, which influences conjugation, is also affected by the steric bulk of ortho substituents.

The following table summarizes the electronic and steric contributions of substituents commonly found in biphenyl ligands used in cross-coupling reactions.

SubstituentElectronic EffectSteric EffectImpact on Cross-Coupling
Methoxy (-OCH₃) Strong Electron-Donating (+R)ModerateEnhances catalyst activity by increasing electron density at the metal center, accelerating oxidative addition. vulcanchem.com
Isopropyl (-CH(CH₃)₂) Weak Electron-DonatingHighProvides significant steric bulk, stabilizing the catalyst and influencing selectivity.
tert-Butyl (-C(CH₃)₃) Electron-DonatingVery HighOffers superior catalyst stabilization in sterically demanding reactions due to extreme bulk.
Fluoro (-F) Strong Electron-Withdrawing (-I)LowReduces electron density on the ring, influencing electrophilicity. vulcanchem.com

Analysis of Positional Isomer Effects in Biphenyl and Related Compounds

The arrangement of substituents on a biphenyl core, known as positional isomerism, has a profound impact on the molecule's physical and chemical properties. Even subtle changes in substituent location can lead to significant differences in reactivity, thermal stability, solubility, and material properties. researchgate.net

Research on isomeric biphenyl polyimides has shown that the chemical structure of the dianhydride isomers noticeably influences polymer chain packing and, consequently, properties like gas permeability and thermal stability. researchgate.net For example, polyimides derived from 3,3'-HBPDA exhibited higher glass transition temperatures compared to those from 4,4'-HBPDA and 3,4'-HBPDA, a difference attributed to the rigidity and restricted rotation of the 3,3'-isomer structure. researchgate.net

In a study on biphenyl antimicrobial peptidomimetics, positional isomers with varying placements of hydrophobic and hydrophilic groups were synthesized. nih.govnih.gov The results indicated that changes in molecular shape due to isomerism significantly impacted activity against specific bacterial strains. For instance, the 3,4'-isomer and 4,4'-isomer, which have a greater distance between key substituents, showed slightly lower efficacy against certain bacteria, suggesting an optimal spatial arrangement is crucial for activity. nih.gov

The table below illustrates how positional isomerism in a substituted methoxybiphenyl aldehyde affects physical properties.

CompoundPosition of -OCH₃Position of -CHOReported PropertiesReference
2-Formyl-5-methoxybiphenyl 52Core subject of this article.
6-Methoxybiphenyl-3-carbaldehyde 63Dihedral angle of 30–45° between rings. Studied for anti-inflammatory properties.
5'-Formyl-2'-methoxybiphenyl-4-carbonitrile 2'5'Molecular Weight: 237.25 g/mol . nih.gov

Structure-Property Relationships for Advanced Material Design (Non-Clinical Focus)

The tunable nature of the biphenyl scaffold makes it a valuable component in the design of advanced materials. By strategically modifying substituents and their positions, researchers can engineer molecules with specific optical, electronic, and self-assembly properties for applications in liquid crystals, polymers, and organic electronics. researchgate.netbeilstein-journals.orgrsc.org

Biphenyl derivatives are frequently used as the central core in bent-shaped liquid crystals. beilstein-journals.org The mesomorphic properties (the formation of liquid crystal phases) are highly dependent on factors like the type of terminal chains and the orientation of linkage groups. For example, the introduction of a polyfluoroalkyl terminal chain can stabilize mesophase formation over a broad temperature range. beilstein-journals.org The specific isomerism of the biphenyl core itself is also critical; different linkages (e.g., 3,3',4,4'- vs. 2,2'-dichloro-4,4',5,5'-) in biphenyl-based polyimides result in materials with different solubilities, thermal stabilities, and gas separation performances. researchgate.net

Furthermore, the electronic properties of biphenyls can be tailored for use in supramolecular polymers. By introducing electron-deficient arylpyridine units to a biphenyl-based polymer system, researchers can modulate the chain length and morphology of the resulting supramolecular structure in a temperature-dependent manner. rsc.org This highlights the potential to control material properties by fine-tuning the electronic characteristics of the monomeric components. rsc.org The incorporation of groups like boryl and amino substituents into a biphenyl framework can lead to materials with interesting photophysical properties, where the conformation (arrangement of groups on the same or opposite sides of the biphenyl axis) can dramatically alter these properties. researchgate.net

Comparison with Other Formyl- and Methoxy-Substituted Aromatic Systems

To better understand the unique characteristics of this compound, it is useful to compare it with other aromatic systems containing formyl and methoxy groups.

Naphthalene Systems: A study on formyl and methoxy α-naphthalene derivatives provided insights into their energetics and reactivity. The presence of a methoxy group was found to decrease the gas-phase enthalpy of formation significantly more than a methyl group, indicating a strong stabilizing effect. researchgate.net The formyl group, being an electron-withdrawer, has an opposing effect. This parallels the electronic roles these groups play in the biphenyl system.

Substituted Phenols: In 4-formyl phenols with ortho-donating groups, a direct aromatic substitution of the formyl group can occur, a reaction pathway not typically observed in other systems. kirj.ee This highlights how the interplay between a hydroxyl (or methoxy) group and a formyl group on a single benzene (B151609) ring can lead to unique reactivity.

Benzoic Acid Systems: Comparing this compound to an analog like 2-formyl-5-methoxybenzoic acid reveals the influence of the functional group. The carboxylic acid derivative (2-formyl-5-methoxybenzoic acid) has different synthetic routes and applications, serving as a building block where the carboxyl group provides a different type of reactivity compared to the second phenyl ring in the biphenyl system. A comparison with 2-chloro-5-formylbenzoic acid shows that a chloro substituent increases the electrophilicity of the molecule compared to a methoxy group.

Other Biphenyl Systems: Within the biphenyl class, comparing this compound to a compound like 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile shows how different electron-withdrawing groups (formyl vs. cyano) affect properties. The cyano group introduces strong polarity, making the compound suitable for liquid crystal applications due to high dielectric anisotropy. smolecule.com This contrasts with the formyl group, which is primarily a site for chemical transformation.

The following table compares the reactivity of this compound with related aromatic structures.

Compound/SystemKey Structural FeaturesObserved Reactivity/PropertiesReference
This compound Biphenyl core; ortho-formyl and meta-methoxy to the other ring.Reactivity influenced by competing electronic effects of -CHO and -OCH₃ groups.
Methoxy-α-naphthalenes Fused ring system; -OCH₃ and -CHO on naphthalene.Methoxy group has a strong stabilizing energetic effect. researchgate.net
4-Formyl Phenols Single benzene ring; ortho-donating groups.Can undergo unusual substitution of the formyl group itself. kirj.ee
2-Formyl-5-methoxybenzoic acid Single benzene ring; -COOH instead of a second phenyl ring.Carboxyl and formyl groups provide multiple reaction sites.
4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile Biphenyl core; para-cyano and para-methoxy groups.High dielectric anisotropy; used in liquid crystals. smolecule.com
2,2'-Disubstituted Biphenyls Substituents at the 2 and 2' positions.Can form new intramolecular bonds (e.g., N-C) depending on the substituents. researchgate.net

Future Research Directions and Unexplored Reactivity of 2 Formyl 5 Methoxybiphenyl

Development of Novel and Sustainable Synthetic Pathways

Current synthetic routes to biphenyl (B1667301) derivatives often rely on classic cross-coupling reactions, which, while effective, can involve precious metal catalysts, harsh reaction conditions, and the generation of significant waste. rsc.org Future research will likely focus on developing more sustainable and "green" synthetic pathways to 2-Formyl-5-methoxybiphenyl.

Furthermore, exploring catalyst-free and solvent-free reaction conditions represents a significant step towards sustainability. nih.gov Research into solid-phase synthesis could also provide a more streamlined and automatable route to this compound and its derivatives, minimizing purification steps and solvent usage. mdpi.com The development of chemo-enzymatic cascade reactions could also offer a highly selective and environmentally friendly approach to synthesizing this and related compounds. bohrium.commdpi.com

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Green Chemistry Reduced environmental impact, lower cost, increased safety.Use of renewable starting materials, biodegradable solvents, and energy-efficient reaction conditions.
Mechanochemistry Solvent-free or low-solvent reactions, unique reactivity.Exploration of ball-milling and other mechanical activation techniques for C-C bond formation.
One-Pot Synthesis Increased efficiency, reduced waste from intermediate purification.Designing tandem or domino reactions that form the biphenyl and introduce the formyl and methoxy (B1213986) groups in a single operation.
Chemo-enzymatic Cascades High selectivity, mild reaction conditions, environmentally benign.Identifying and engineering enzymes for the key bond-forming and functional group transformation steps.

Exploration of New Chemical Transformations and Cascade Reactions

The unique arrangement of the formyl and methoxy groups on the biphenyl backbone of this compound opens the door to a multitude of unexplored chemical transformations and cascade reactions. The aldehyde functionality is a versatile handle for a wide range of reactions, including condensations, oxidations, reductions, and multicomponent reactions. nih.govkirj.ee

Future research could focus on designing novel cascade reactions that leverage the reactivity of both the aldehyde and the biphenyl system. For example, an intramolecular cyclization cascade could be initiated at the formyl group, leading to the formation of complex polycyclic aromatic systems. acs.org The development of such reactions would provide rapid access to diverse molecular architectures from a single, readily accessible starting material.

Moreover, the methoxy group can be a directing group in electrophilic aromatic substitution reactions, allowing for the selective functionalization of the biphenyl core. This could be exploited in cascade sequences to build up molecular complexity. The interplay between the electronic effects of the formyl and methoxy groups on the reactivity of the aromatic rings is another area ripe for investigation.

Application in the Synthesis of Advanced Materials and Functional Molecules (Non-Biological)

Biphenyl derivatives are integral components in a variety of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and conducting polymers. rsc.orgnih.gov The specific structural features of this compound make it an attractive building block for the synthesis of novel non-biological functional molecules and materials.

The extended π-system of the biphenyl core, combined with the potential for further functionalization, suggests that derivatives of this compound could exhibit interesting photophysical properties. Future research could explore its use in the development of new organic dyes and fluorescent probes. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the fine-tuning of the electronic and steric properties of the resulting molecules.

Furthermore, the ability of biphenyls to form liquid crystalline phases suggests that appropriately designed derivatives of this compound could find applications in display technologies. nih.gov The synthesis of polymers incorporating this moiety could lead to new materials with tailored thermal and mechanical properties. mdpi.com For instance, its incorporation into metal-organic frameworks (MOFs) could lead to materials with interesting catalytic or gas-adsorption properties. acs.org

Potential Application AreaKey Features of this compoundResearch Direction
Organic Electronics Extended π-conjugation, modifiable functional groups.Synthesis of derivatives for use as charge-transporting materials in OLEDs and organic field-effect transistors (OFETs).
Liquid Crystals Rigid biphenyl core.Design and synthesis of derivatives with appropriate side chains to induce liquid crystalline behavior.
Fluorescent Probes Potential for tunable emission properties.Development of sensors for ions or small molecules based on changes in fluorescence upon binding.
Polymers D-functional nature after modification of the formyl group.Incorporation as a monomer in the synthesis of polyesters, polyamides, or polyimides with enhanced thermal stability or specific optical properties.

Advanced Mechanistic Investigations using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and applications. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, conformational preferences, and reaction pathways of this compound. mdpi.comresearchgate.net These studies can help to predict its reactivity and guide the design of new experiments. For example, computational analysis could be used to understand the regioselectivity of further functionalization of the biphenyl rings.

Experimentally, advanced spectroscopic techniques such as in-situ NMR and transient absorption spectroscopy can be used to detect and characterize reactive intermediates in reactions involving this compound. nih.govresearchgate.net Kinetic studies can provide quantitative data on reaction rates and activation parameters, further contributing to a comprehensive mechanistic picture. researchgate.net

Integration with Emerging Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

The fields of photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, offering mild and often unique reaction pathways. mdpi.comethz.chnih.gov The integration of this compound with these emerging methodologies represents a significant and exciting area for future research.

Visible-light photoredox catalysis could enable novel transformations of this compound that are not accessible through traditional thermal methods. ethz.chbeilstein-journals.org For instance, the aldehyde group could be involved in radical-based reactions initiated by a photocatalyst, leading to new C-C and C-heteroatom bond formations. beilstein-journals.orgorganic-chemistry.org The biphenyl system itself can also participate in photoredox-catalyzed cross-coupling reactions. mdpi.com

Electrochemical synthesis offers a green and versatile alternative to chemical oxidants and reductants. rsc.orggoogle.comresearchgate.net The electrochemical behavior of this compound is currently unexplored. Future studies could investigate its oxidation and reduction potentials and develop electrosynthetic methods for its functionalization or dimerization. The formyl group could be electrochemically reduced to an alcohol or a pinacol, or oxidized to a carboxylic acid, providing access to a range of new derivatives under mild and controlled conditions.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Formyl-5-methoxybiphenyl, and what diagnostic peaks should researchers expect?

  • Methodological Answer :

  • 1H NMR : Aromatic protons in the biphenyl system appear between 7.0–8.5 ppm. The formyl proton resonates as a singlet near 9.8–10.0 ppm, while the methoxy group protons appear as a singlet at 3.8–4.0 ppm.
  • 13C NMR : The formyl carbon is observed at ~190–195 ppm, and the methoxy carbon at ~55–60 ppm.
  • IR Spectroscopy : The aldehyde C=O stretch is visible at ~1700 cm⁻¹.
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) confirms the molecular weight, with fragmentation patterns reflecting biphenyl cleavage and formyl loss.
  • Structural analogs in and demonstrate similar diagnostic features for aldehydes and aromatic systems .

Q. What are the optimal storage conditions for this compound to ensure stability during research use?

  • Methodological Answer :

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the formyl group.
  • Maintain a dry environment (use desiccants) to avoid hydrolysis.
  • emphasizes tight container closure and ventilation for aldehydes .

Q. Which analytical techniques are suitable for assessing the purity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane).
  • Melting Point Analysis : Sharp melting points indicate high purity.
  • outlines impurity thresholds and analytical validation protocols .

Advanced Research Questions

Q. How can researchers address the oxidative instability of the formyl group in this compound during synthetic procedures?

  • Methodological Answer :

  • Conduct reactions under nitrogen/argon atmospheres.
  • Use low temperatures (0–5°C) during formylation steps.
  • Add stabilizing agents (e.g., BHT) to suppress radical-mediated oxidation.
  • highlights storage conditions to mitigate aldehyde degradation .

Q. What role does the methoxy group play in directing electrophilic substitution reactions in this compound derivatives?

  • Methodological Answer :

  • The methoxy group is electron-donating, activating the aromatic ring for electrophilic attack at ortho and para positions relative to itself.
  • Steric hindrance from the biphenyl structure may limit substitution at certain sites. Computational modeling (e.g., DFT) can predict regioselectivity.

Q. What strategies can mitigate side reactions during Suzuki-Miyaura cross-coupling to synthesize this compound?

  • Methodological Answer :

  • Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and ligand-to-metal ratios.
  • Use degassed solvents (e.g., THF or DMF) to prevent palladium oxidation.
  • Monitor reaction progress via in situ NMR or GC-MS to halt at optimal conversion.

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to identify activation energies for nucleophilic attack on the formyl group.
  • HOMO-LUMO Analysis : Evaluate frontier orbitals to predict sites susceptible to nucleophilic or electrophilic interactions.

Q. What are the implications of trace metal contaminants in this compound for catalytic applications?

  • Methodological Answer :

  • Trace metals (e.g., Pd from coupling reactions) can interfere with downstream catalytic processes.
  • Purify via column chromatography or chelating resins. Analyze metal content using ICP-MS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.